8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline
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Overview
Description
Preparation Methods
The synthesis of 8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline typically involves multi-step organic reactions. One common synthetic route includes the reaction of quinoline derivatives with thieno[2,3-d]pyrimidine intermediates under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline involves its interaction with specific molecular targets within cells. It is known to bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For instance, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline can be compared with other similar compounds such as:
2-Methyl-8-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline: This compound has a similar structure but with additional methyl groups, which may alter its chemical properties and biological activity.
8-({5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl}oxy)quinoline: The presence of a chlorophenyl group introduces different electronic effects, potentially affecting its reactivity and interactions with biological targets.
2-Methyl-8-quinolinyl 5-phenylthieno[2,3-d]pyrimidin-4-yl ether: This ether derivative has different substituents, which can influence its solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C21H13N3OS |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-phenyl-4-quinolin-8-yloxythieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H13N3OS/c1-2-6-14(7-3-1)18-12-16-20(23-13-24-21(16)26-18)25-17-10-4-8-15-9-5-11-22-19(15)17/h1-13H |
InChI Key |
PCENXCLCDMUPLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)OC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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